3-Chloro-2,2-dimethylpropanamide

Descripción

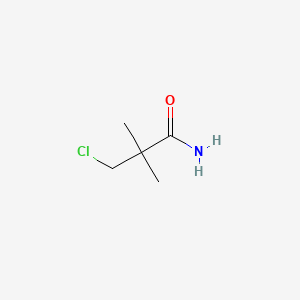

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFNEVMWSYAQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334539 | |

| Record name | 3-Chloro-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41461-75-0 | |

| Record name | 3-Chloro-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Precursors

Precision Synthesis of 3-Chloro-2,2-dimethylpropanamide

The precise and efficient synthesis of this compound is fundamental for its application as a chemical building block. This section details optimized amidation reactions and emerging green chemistry methodologies aimed at improving yield, purity, and sustainability.

Optimized Amidation Reactions: Exploration of Reagents and Conditions

The classical and most direct route to this compound involves the amidation of 3-chloro-2,2-dimethylpropanoic acid or its activated derivatives. A common laboratory-scale synthesis utilizes 3-chloro-2,2-dimethylpropionyl chloride, a highly reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with ammonia (B1221849) or an ammonia equivalent. prepchem.com

For instance, the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide (B78521) at low temperatures (-5°C to 0°C) yields 3-chloro-N-hydroxy-2,2-dimethylpropanamide. prepchem.com This N-hydroxy derivative can be considered a close analog and potential precursor to the parent amide.

Key parameters for optimizing these amidation reactions include:

Activating Agent: The choice of activating agent for the carboxylic acid is crucial. While acyl chlorides are highly reactive, other reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or coupling agents like HATU can be employed for milder reaction conditions, though they are more common in process chemistry for larger-scale synthesis. ucl.ac.uk

Base: The selection of a base is critical for scavenging the acid byproduct (e.g., HCl) and driving the reaction to completion. Common bases include pyridine (B92270), triethylamine, or inorganic bases like sodium hydroxide. prepchem.comprepchem.com

Solvent: The solvent choice influences the solubility of reactants and the reaction rate. Dichloromethane and other chlorinated solvents are frequently used for their inertness and ability to dissolve a wide range of organic compounds. prepchem.com

Temperature: Low temperatures are often employed to control the exothermicity of the reaction and minimize side reactions, particularly when using highly reactive acyl chlorides. prepchem.comprepchem.com

Table 1: Reagents and Conditions for the Synthesis of this compound Analogs

| Starting Material | Reagent | Base | Solvent | Product |

| 3-chloro-2,2-dimethylpropionyl chloride | Hydroxylamine hydrochloride | Sodium hydroxide | Water | 3-chloro-N-hydroxy-2,2-dimethylpropanamide prepchem.com |

| 3-chloro-2,2-dimethylpropionyl chloride | N-(2-chlorophenylmethyl)hydroxylamine | Pyridine | Methylene (B1212753) chloride | 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide prepchem.com |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to amide synthesis. numberanalytics.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.comsemanticscholar.org

One promising green method for amide synthesis involves the direct reaction of a carboxylic acid with urea (B33335) in the presence of a catalyst like boric acid. semanticscholar.org This solvent-free approach, often involving simple trituration and heating, can produce amides in good yields with high reaction rates. semanticscholar.org While not specifically documented for this compound, this methodology presents a viable and environmentally friendly alternative to traditional methods.

Other green strategies applicable to amide synthesis include:

Catalytic Direct Amidation: The use of catalysts, such as boric acid or certain transition metals, to facilitate the direct condensation of carboxylic acids and amines, generating water as the only byproduct. ucl.ac.uk

Biocatalysis: The employment of enzymes, such as lipases or amidases, to catalyze amide bond formation under mild and highly selective conditions. numberanalytics.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, for example, through mechanochemical methods like grinding, reduces solvent-related waste and hazards. numberanalytics.com

Photocatalysis: The use of photocatalysts, such as covalent organic frameworks (COFs), to drive amide synthesis from alcohols under light irradiation, offering a sustainable and efficient process. dst.gov.in

Strategic Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the strategic synthesis of a diverse range of derivatives. This is primarily achieved through modifications at the nitrogen atom (N-functionalization) and the chloro-methyl side chain.

N-Functionalization Strategies

The amide nitrogen of this compound can be readily functionalized to introduce a variety of substituents, leading to derivatives with tailored properties.

N-hydroxy derivatives: As previously mentioned, the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine hydrochloride yields 3-chloro-N-hydroxy-2,2-dimethylpropanamide. prepchem.com This derivative itself can be further functionalized.

N,N-dialkyl derivatives: The synthesis of N,N-dimethylpropanamide derivatives has been reported, indicating the feasibility of introducing two alkyl groups on the nitrogen atom. achemblock.com

N-aryl derivatives: N-aryl amides can be synthesized through the reaction of the corresponding aryl amine with 3-chloro-2,2-dimethylpropionyl chloride. For example, the synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide has been described. researchgate.net The reaction of aryl amines with chloroacetyl chloride is a general method for preparing N-aryl chloroacetamides. researchgate.net

N-benzyl derivatives: The synthesis of N-benzyl-3-chloro-2,2-dimethylpropanamide has been documented, demonstrating the introduction of a benzyl (B1604629) group on the amide nitrogen. bldpharm.com

Table 2: Examples of N-Functionalized Derivatives of this compound

| Derivative Type | Example Compound | Precursors |

| N-hydroxy | 3-chloro-N-hydroxy-2,2-dimethylpropanamide prepchem.comsigmaaldrich.comnih.gov | 3-chloro-2,2-dimethylpropionyl chloride, Hydroxylamine hydrochloride prepchem.com |

| N,N-dialkyl | 3-Chloro-N,N-dimethyl-propanamide achemblock.com | 3-chloro-2,2-dimethylpropanoic acid, Dimethylamine |

| N-aryl | [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide researchgate.net | 2,2-dimethylpropanoic acid, 3,4-dichloroaniline |

| N-benzyl | N1-Benzyl-3-chloro-2,2-dimethylpropanamide bldpharm.com | 3-chloro-2,2-dimethylpropanoic acid, Benzylamine |

Diversification via Side-Chain Modifications

The chloro-methyl side chain of this compound offers another avenue for structural diversification. The chlorine atom can be displaced by various nucleophiles, and the core structure can be elaborated to include aromatic or heterocyclic moieties.

While direct side-chain modification of this compound is not extensively detailed in the provided context, the synthesis of related structures with aromatic and heterocyclic groups points to the potential for such diversification. For example, the synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides involves the introduction of an aromatic ring at the 3-position. nih.gov

Furthermore, the synthesis of various heterocyclic systems often involves the use of precursors that could be conceptually related to derivatives of this compound. For instance, the synthesis of 3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino derivatives involves the incorporation of an aromatic group into a heterocyclic ring system. mdpi.com The preparation of 3-chloro-2-formylpyrrole derivatives also highlights the synthesis of chlorinated heterocyclic compounds. researchgate.net

Multi-Component Reactions for Complex Derivative Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent a highly efficient strategy for generating complex molecules. While specific MCRs involving this compound as a starting material are not explicitly described in the provided search results, the principles of MCRs are highly relevant to the synthesis of complex amide derivatives.

For example, the Biginelli reaction, a well-known three-component condensation, is used to synthesize dihydropyrimidines, which are heterocyclic systems. cem.com Conceptually, a derivative of this compound could potentially be designed to participate in such reactions, leading to the rapid assembly of complex heterocyclic structures.

In Depth Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Methods for Molecular Structure Determination

A complete spectroscopic profile is essential for the unambiguous determination of a molecule's structure and the chemical environment of its constituent atoms. For 3-Chloro-2,2-dimethylpropanamide, with the chemical formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol , such a profile would be foundational. nist.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy would provide critical information on the connectivity and chemical environment of the hydrogen and carbon atoms in this compound. Based on its structure, the following hypothetical NMR data can be predicted, though experimental verification is necessary.

Predicted ¹H NMR Spectral Data: A ¹H NMR spectrum would be expected to show distinct signals for the different protons in the molecule. The two methyl groups (CH₃) attached to the quaternary carbon would likely appear as a single, sharp singlet due to their chemical equivalence. The methylene (B1212753) protons (CH₂) adjacent to the chlorine atom would also produce a singlet. The protons of the amide group (NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four unique carbon environments: the carbonyl carbon of the amide, the quaternary carbon, the two equivalent methyl carbons, and the chloromethyl carbon. The chemical shifts of these carbons would be influenced by their immediate electronic environment. For instance, the carbonyl carbon would appear at a significantly downfield chemical shift.

While detailed experimental NMR data is not available for this compound, data for the related compound 3-chloro-N-hydroxy-2,2-dimethylpropanamide is accessible and shows characteristic signals that can be used for comparative purposes. nih.gov However, the presence of the N-hydroxy group in this analog would alter the electronic environment and thus the precise chemical shifts compared to the target compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies.

Expected Infrared (IR) and Raman Spectral Data: An IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1630-1695 cm⁻¹. The N-H stretching vibrations of the primary amide would likely appear as two bands in the region of 3100-3500 cm⁻¹. The C-Cl stretching vibration would be expected at lower frequencies, typically in the range of 600-800 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and methylene groups would also be present.

A Raman spectrum would complement the IR data, with the C=O and C-Cl bonds also giving rise to characteristic signals. While spectra for the related compound 3-Chloro-2,2-dimethyl-1-propanol are available and show the expected C-Cl and C-H vibrations, the absence of the amide group makes direct comparison for the key functional groups impossible. chemicalbook.com

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data: The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for amides include the cleavage of the C-N bond and the loss of the amide group. The presence of the chlorine atom would also influence the fragmentation, potentially leading to the loss of a chlorine radical or a chloromethyl radical. The NIST WebBook indicates the availability of a mass spectrum for this compound, but it is not publicly accessible. nist.gov

X-ray Diffraction Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as insights into the packing of the molecules in the crystal lattice.

Molecular Conformations and Torsion Angle Distributions

The conformation of the this compound molecule in the solid state would be determined by a combination of intramolecular steric and electronic effects, as well as intermolecular interactions within the crystal lattice. Key conformational parameters would include the torsion angles around the C-C and C-N bonds. Without experimental data, it is not possible to definitively describe the preferred conformation or the distribution of torsion angles.

Precise Bond Lengths and Angles Analysis

The structural integrity of the this compound moiety is maintained across different molecular environments. Detailed crystallographic studies on related compounds provide precise measurements for the bond lengths and angles within this core structure.

Research on derivatives such as 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide and 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide confirms that the bond lengths and angles are within normal ranges and are comparable to those in similar structures. nih.govresearchgate.net

In the amide fragment of one derivative, the carbon-oxygen double bond (C=O) has a measured length of 1.242(3) Å, while the carbon-nitrogen single bond (C-N) is 1.333(3) Å. researchgate.net This particular C-N bond length is shorter than a typical C-N single bond, suggesting a degree of electron delocalization across the amide group, a common feature in such systems. researchgate.net

The table below presents a selection of key bond lengths within the this compound structure, compiled from crystallographic data of its derivatives.

Table 1: Selected Bond Lengths for this compound Moiety

| Bond | Bond Length (Å) | Source |

|---|---|---|

| C=O | 1.242(3) | researchgate.net |

| C-N | 1.333(3) | researchgate.net |

Data derived from the crystal structure of 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide.

Torsion angles are critical in defining the conformation of the molecule. In the this compound portion of a sulfonamide derivative, key torsion angles have been determined. nih.gov For instance, the N2—C7—C8—C9 torsion angle is 178.6(4)°, indicating a nearly planar arrangement of these atoms, which is characteristic of an extended chain. nih.gov In contrast, the N2—C7—C8—C10 and N2—C7—C8—C11 torsion angles are 57.2(5)° and -59.4(5)° respectively, illustrating the staggered conformation around the C7-C8 bond, which involves the two methyl groups and the chloromethyl group. nih.gov

The table below details significant bond angles that characterize the geometry around the central carbon atoms of the neopentyl core and the amide group.

Table 2: Selected Bond Angles for this compound Moiety

| Angle | Bond Angle (°) | Source |

|---|---|---|

| N2—C7—C8—C9 | 178.6(4) | nih.gov |

| N2—C7—C8—C10 | 57.2(5) | nih.gov |

| N2—C7—C8—C11 | -59.4(5) | nih.gov |

Data and atom numbering derived from the crystal structure of 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide.

These precise measurements of bond lengths and angles provide a detailed and rigid picture of the molecular architecture of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide |

Computational Chemistry and Theoretical Insights into 3 Chloro 2,2 Dimethylpropanamide Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule. These calculations can predict molecular geometry, reactivity, and various spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. physchemres.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. physchemres.orgntu.edu.iq A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be described as "soft." researchgate.net

For 3-chloro-2,2-dimethylpropanamide, a computational study would first optimize the molecule's 3D geometry and then calculate the energies of its molecular orbitals. The resulting HOMO-LUMO gap would provide a first approximation of its reactivity. For instance, in reactions involving electron transfer, this gap would be a key factor in determining the reaction rate. researchgate.net The nature of the HOMO and LUMO (e.g., their atomic orbital composition and spatial distribution) would reveal the most likely sites for nucleophilic and electrophilic attack.

The polarity of the solvent environment can also influence the HOMO-LUMO gap. ntu.edu.iqresearchgate.net Generally, the gap may change when moving from a gas phase calculation to a simulation in a polar solvent like water, which can affect the molecule's stability and reactivity in solution. researchgate.net

Table 1: Theoretical HOMO-LUMO Data for Illustrative Compounds

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Benzo[1,2-d:4,5-d']bis( nih.govresearchgate.netthiadiazole) | B3LYP/6-31G(d) | -7.21 | -3.11 | 4.10 | researchgate.net |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

| Manganese Carbonyl Complex (Gas Phase) | DFT | - | - | 7.0557 | researchgate.net |

This table is for illustrative purposes to show typical data obtained from computational studies and does not represent data for this compound.

To gain a deeper understanding of the chemical bonds and non-covalent interactions within this compound, various electron density analysis techniques would be employed.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which correspond to chemical bonds (covalent and lone pairs). These analyses provide a clear picture of the molecule's bonding pattern.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. The RDG scatterplots (typically plotting RDG vs. the sign of the second Hessian eigenvalue multiplied by the electron density) reveal the presence and strength of these interactions.

For this compound, RDG analysis could elucidate the nature of intramolecular interactions, for example, between the chlorine atom and nearby hydrogen atoms, which might influence its conformational preferences.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting a molecule's reactive behavior. It is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface.

Negative regions (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. In this compound, this would likely be around the oxygen atom of the carbonyl group and the chlorine atom due to their high electronegativity.

Positive regions (typically colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. This would be expected around the hydrogen atoms of the amide group and the carbon atom of the carbonyl group.

By analyzing the MESP map, one could predict how the molecule would interact with other reagents, where hydrogen bonds might form, and which sites are most likely to be involved in a chemical reaction.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation would model the movements of the atoms in this compound, providing a view of its conformational landscape.

This would reveal the most stable conformations of the molecule and the energy barriers for rotation around its single bonds (e.g., the C-C and C-N bonds). Furthermore, by including solvent molecules (like water) in the simulation, one can study solvation effects, such as the formation of a hydration shell around the molecule and its influence on conformational stability.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction involving this compound. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed.

A crucial part of this process is locating the transition state , which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate. For a given reaction of this compound, computational methods could be used to predict whether it would proceed and how fast, providing mechanistic insights that can be difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity or other properties of compounds based on their chemical structure. nih.govnih.gov

If a series of derivatives of this compound were synthesized and tested for a specific activity (e.g., as an enzyme inhibitor), a QSAR model could be developed. nih.gov This involves:

Calculating a set of molecular descriptors for each derivative. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds. nih.gov The model can also provide insights into which structural features are most important for the desired activity. nih.gov

Diverse Applications in Organic Synthesis and Materials Science Research

Strategic Building Block for Synthesis of Complex Organic Architectures

3-Chloro-2,2-dimethylpropanamide serves as a valuable starting material, or building block, for creating more complex molecules. Its structure, containing a reactive chlorine atom and a sterically hindered amide group, allows for controlled chemical modifications. This makes it a key component in multi-step syntheses where specific molecular architectures are desired. The concept of using well-defined chemical building blocks is a fundamental strategy in modern organic chemistry, enabling the efficient assembly of intricate molecular structures. nih.gov The versatility of this compound is demonstrated by its ability to be transformed into a wide array of derivatives, including various substituted amides and heterocyclic compounds, which are significant in medicinal chemistry and materials science.

Precursor in the Development of Fine Chemicals and Intermediates

As a precursor, this compound is a foundational molecule for producing fine chemicals and specialized intermediates. Fine chemicals are pure, single substances produced in limited quantities for specific applications. For instance, the compound can be used to synthesize 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a hydroxamic acid derivative. nih.gov The synthesis of other complex molecules, such as 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide, starts from related precursors like 3-chloro-2,2-dimethylpropionyl chloride, highlighting the role of this chemical family in generating advanced intermediates. prepchem.com Furthermore, related structures can be transformed into other useful molecules; for example, 1-chloro-2-cyano-2-methyl propane (B168953) can be hydrogenated to produce 1-chloro-2,2-dimethyl-3-amino propane, an amine intermediate. google.com These intermediates are not typically end products but are crucial for building more elaborate final molecules for various industrial and research purposes.

Derivatization for Enhanced Chemical Functionality and Specific Research Applications

Derivatization, the process of chemically modifying a compound to enhance its properties, is a key application of this compound. By introducing different functional groups, scientists can create a wide range of molecules with tailored functionalities for specific research needs. These derivatives are often used for research purposes only and not for therapeutic or veterinary use. biosynth.comscbt.com

Examples of such derivatization include the synthesis of:

N-aryl amides : Such as 3-Chloro-2,2-dimethyl-N-phenylpropanamide biosynth.com and 3-chloro-N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide. keyorganics.net

Substituted N-phenylpropanamides : Including N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide keyorganics.net and 4-(3-Chloro-2,2-dimethyl-propanamido)-benzene-sulfonamide. nih.gov

Hydroxylamine (B1172632) derivatives : An example is the synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. prepchem.com

This ability to create a diverse library of related compounds is essential for screening and identifying molecules with desired biological or material properties.

Role of Derivatives in Polymer Chemistry and Material Development (e.g., Solvents for Polyimide Synthesis)

Derivatives of propanamide play a role in polymer chemistry, particularly in the synthesis of high-performance polymers like polyimides. Polyimides are known for their thermal stability and are often synthesized in a two-step process that requires a dipolar aprotic solvent. vt.edu Traditionally, solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are used, but their use is being limited due to regulatory concerns. vt.edursc.org

Research into greener, more sustainable alternatives has identified several potential replacement solvents. Among these is 3-methoxy-N,N-dimethylpropanamide, a derivative related to the core structure of this compound. rsc.org A study evaluating over 130 solvents found that 3-methoxy-N,N-dimethylpropanamide (referred to commercially as KJCMPA®-100) was a viable solvent for the synthesis of high-performance polyimides, demonstrating its potential to replace traditional, more hazardous solvents in industrial polymer production. rsc.org The development of such solvents is critical for creating more environmentally friendly manufacturing processes for advanced materials. mdpi.com

Table 1: Solvents Evaluated for Polyimide Synthesis

| Solvent Name | Abbreviation | Type | Potential as NMP Substitute |

|---|---|---|---|

| γ-valerolactone | GVL | Yes | |

| Cyrene | Cy | ||

| Dimethyl carbonate | DMC | ||

| Dimethyl isosorbide | DMI | Yes | |

| Dimethyl sulfoxide | DMSO | Yes | |

| 3-methoxy-N,N-dimethylpropanamide | KJCMPA®-100 | Yes | |

| N-methyl-2-pyrrolidone | NMP | Reference | - |

This table is based on findings from a study on green dipolar aprotic solvents for polyimide synthesis. rsc.org

Utilization in Proteomics Research as Chemical Probes or Reagents

In the field of proteomics, which is the large-scale study of proteins, specific chemical reagents are essential for identifying and characterizing protein function. Derivatives of this compound have found use as reagents in this area. For example, the compound 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide is marketed as a product for proteomics research. scbt.com While the specific application is not detailed, such compounds are often used as chemical probes to interact with proteins, helping researchers to understand their roles in biological processes. The design of such probes often involves creating molecules that can bind to specific sites on proteins, thereby allowing for their detection or the modulation of their activity.

Development of Agrochemicals (e.g., Herbicidal Agents) from Related Structures

Structures related to this compound serve as important intermediates in the synthesis of agrochemicals, including fungicides and herbicides. For instance, 3-chloro-2-vinylphenylsulfonates, which are derived from related chloro-phenolic structures, are described as valuable precursors for active fungicidal ingredients. google.com Furthermore, complex pyridine (B92270) derivatives, which can be synthesized from various chemical building blocks, are the basis for certain herbicidal compositions. One such patent describes a synergistic herbicidal composition containing a complex chlorinated pyridine carboxylic acid derivative for controlling undesirable vegetation in various crops like rice, corn, and soybeans. google.com This demonstrates the importance of chlorinated organic compounds as foundational structures in the development of modern agricultural chemicals.

Analytical Methodologies and Quality Assurance in 3 Chloro 2,2 Dimethylpropanamide Research

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to the separation and quantification of 3-Chloro-2,2-dimethylpropanamide from complex mixtures, ensuring the purity of the compound and the accuracy of its measurement.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound and its derivatives. Method optimization is key to achieving desired separation and sensitivity.

A common approach for the analysis of a related compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, involves reverse-phase (RP) HPLC. sielc.comsielc.com This method utilizes a C18 column, such as a Symmetry shield RP18, as the stationary phase. internationaljournalssrg.org The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, which may be acidified with phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase.

Key Parameters for HPLC Method Optimization:

Stationary Phase: The choice of column is critical. While C18 columns are common, other stationary phases, including those with different bonded phases or particle sizes (e.g., 3 µm for faster UPLC applications), can be selected to improve resolution or reduce analysis time. sielc.comsielc.com For instance, a Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has been used for the separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. sielc.com

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is adjusted to control the retention time of the analyte. A higher concentration of the organic solvent generally leads to a shorter retention time. The pH of the mobile phase can also influence the retention of ionizable compounds. internationaljournalssrg.org

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. A typical flow rate might be around 0.6 ml/min. internationaljournalssrg.org

Detection: A Refractive Index (RI) detector is suitable for quantifying compounds that lack a strong UV chromophore. internationaljournalssrg.org The detector's temperature is also an important parameter to control. internationaljournalssrg.org

Injection Volume: The amount of sample introduced onto the column can impact peak shape and sensitivity. An injection volume of 30µL has been reported in some methods. internationaljournalssrg.org

Example of HPLC Method Parameters for a Related Compound:

| Parameter | Value |

| Column | Symmetry shield reverse phase C18 (250x4.6mm, 5µm) |

| Mobile Phase | pH 4.65 phosphate (B84403) buffer |

| Flow Rate | 0.6 ml/min |

| Injection Volume | 30µL |

| Column Temperature | 25°C |

| Detector | Refractive Index (RI) at 30°C |

This table is based on a method developed for 3-Chloro-1,2-propanediol (B139630), a related compound, and illustrates typical HPLC parameters. internationaljournalssrg.org

Gas Chromatography (GC) for Volatile Product Analysis (e.g., GLPC)

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is the method of choice for analyzing volatile and semi-volatile compounds. In the context of this compound research, GC is particularly useful for identifying and quantifying volatile impurities or byproducts that may be present. For some analytes, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. agriculturejournals.cznih.gov

For instance, in the analysis of a structurally similar compound, 3-chloro-1,2-propanediol (3-MCPD), derivatization with reagents like heptafluorobutyric anhydride (B1165640) or phenylboronic acid (PBA) is common before GC-MS analysis. agriculturejournals.cznih.gov The use of a deuterated internal standard, such as deuterated 3-MCPD, is a standard practice to improve the accuracy and precision of the quantification. agriculturejournals.cz

Typical GC-MS Method Parameters for a Related Compound:

| Parameter | Value |

| Derivatization Reagent | Phenylboronic acid (PBA) |

| Internal Standard | Deuterated 3-MCPD |

| Detection | Mass Spectrometry (MS) |

| Linearity Range | 0.009–1.3 mg/kg |

| Limit of Detection (LOD) | 0.003 µg/kg |

| Limit of Quantification (LOQ) | 0.009 µg/kg |

This table is based on a validated method for the determination of free and bound 3-MCPD in various food matrices. agriculturejournals.cz

The selection of the appropriate GC column, temperature program, and detector is crucial for achieving good separation and sensitivity. The method's performance is evaluated through parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates. agriculturejournals.cznih.gov

Spectrophotometric and Potentiometric Methods for Reaction Monitoring and Product Quantification

While chromatographic techniques are powerful for separation and final product analysis, spectrophotometric and potentiometric methods can offer simpler and faster alternatives for real-time reaction monitoring and quantification in certain applications.

Spectrophotometric methods rely on the principle that chemical compounds absorb light at specific wavelengths. If this compound or a reactant involved in its synthesis has a distinct chromophore, UV-Visible spectrophotometry can be used to monitor its concentration over time. This allows for the tracking of reaction progress and the determination of reaction kinetics.

Potentiometric titration is another valuable technique for quantification. This method involves measuring the potential difference between two electrodes as a titrant of known concentration is added to the sample. It is particularly useful for the quantification of acidic or basic impurities or for monitoring reactions that involve a change in pH. For example, the synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide involves the use of pyridine (B92270), a base, which could potentially be monitored or quantified using potentiometric methods. prepchem.com Similarly, the synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide involves the use of sodium hydroxide (B78521) and results in the formation of hydrochloric acid, which could be tracked potentiometrically. prepchem.com

Method Validation and Inter-Laboratory Comparability Studies

The validation of analytical methods is a critical step to ensure that they are reliable, accurate, and reproducible. Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). internationaljournalssrg.org Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. internationaljournalssrg.org

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a specific range. internationaljournalssrg.orgagriculturejournals.cz

Accuracy: The closeness of the measured value to the true value. internationaljournalssrg.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). internationaljournalssrg.orgeuropa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. agriculturejournals.cz

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. internationaljournalssrg.orgagriculturejournals.cz

Inter-laboratory comparability studies, also known as proficiency testing, are essential for establishing the robustness and transferability of an analytical method. europa.eumatec-conferences.org These studies involve multiple laboratories analyzing the same samples and comparing their results. This helps to identify any potential biases or sources of variability in the method when performed by different analysts in different locations. europa.eu The results of such studies can lead to the standardization of methods and improved consistency of data across the scientific community. For example, a collaborative study involving 12 laboratories was conducted to validate a GC-MS method for the determination of 3-MCPD in various food matrices, demonstrating the method's satisfactory performance. researchgate.net The harmonization of procedures can significantly reduce the reproducibility standard deviation, as seen in a study where it decreased from 37% to 14%. europa.eu

Future Perspectives and Emerging Research Trajectories

Innovation in Sustainable Synthetic Routes and Catalysis

The chemical industry is increasingly focusing on green chemistry principles to develop environmentally benign and efficient manufacturing processes. youtube.comnih.gov For 3-Chloro-2,2-dimethylpropanamide, future research in sustainable synthesis is likely to concentrate on several key areas:

Atom Economy and Waste Reduction: Traditional amide synthesis often involves coupling reagents that lead to significant waste. Future synthetic strategies will likely prioritize methods with high atom economy, such as direct amidation of carboxylic acids or the use of catalytic coupling agents that can be recycled and reused.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Future research may explore the use of engineered enzymes, such as lipases or amidases, to catalyze the formation of this compound, thereby reducing the reliance on traditional chemical catalysts and harsh reaction conditions. nih.gov Nature's approach to forming amide bonds, which often involves ATP-dependent CoA ligases and N-acetyltransferases, could inspire the development of novel biocatalytic cascades. nih.gov

Exploration of Novel Reaction Pathways and Chemoselectivity

Beyond sustainable synthesis, researchers are expected to investigate novel reaction pathways to access and functionalize this compound, with a strong emphasis on achieving high chemoselectivity.

The steric hindrance provided by the two methyl groups on the α-carbon influences the reactivity of the adjacent functional groups. This inherent structural feature can be exploited to achieve selective transformations. For instance, the chlorine atom can be a site for nucleophilic substitution, while the amide group can participate in various coupling reactions. Understanding and controlling the chemoselectivity of these reactions will be crucial for synthesizing a diverse range of derivatives.

Computational chemistry and mechanistic studies will play a pivotal role in predicting and understanding the outcomes of different reaction conditions. By modeling transition states and reaction intermediates, researchers can design experiments that favor the formation of a desired product over potential side products.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

For this compound and its derivatives, ML models can be trained on existing reaction data to predict the success and yield of new synthetic routes. aiche.orgresearchgate.net This can significantly reduce the number of experiments required, saving time and resources. For example, ML algorithms can predict the performance of different catalysts or the optimal reaction conditions for amide bond formation. aiche.org

The table below summarizes potential applications of AI and Machine Learning in the context of this compound research.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Outcome Prediction | ML models trained on reaction data to predict product formation, yield, and selectivity. chemeurope.comaiche.orgresearchgate.netnih.gov | Accelerate the optimization of synthetic routes and reduce experimental costs. |

| De Novo Compound Design | Generative AI algorithms create novel molecular structures with desired properties. patsnap.comumich.edunih.govnih.govfrontiersin.org | Design of new derivatives with enhanced biological activity or material properties. |

| Property Prediction | AI models predict physicochemical properties, biological activity, and toxicity of new compounds. patsnap.com | Prioritize the synthesis of promising candidates and reduce late-stage failures in development. |

| Retrosynthesis Planning | AI tools suggest synthetic pathways for target molecules. nih.gov | Facilitate the synthesis of complex derivatives of this compound. |

Expansion of Research Applications Beyond Current Scope

While this compound and its derivatives have found applications as intermediates in the synthesis of various compounds, including those with potential biological activity, there is significant scope for expanding their research applications. prepchem.comprepchem.comnih.govechemi.combiosynth.commdpi.comontosight.ainih.gov

The presence of a reactive chlorine atom and an amide functional group makes this compound a versatile building block in organic synthesis. It can be used to construct more complex molecules, including heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net For instance, derivatives of this compound could be explored for their potential as:

Agrochemicals: The structural motifs present in this compound are found in some classes of pesticides and herbicides.

Materials Science: The ability to form polymers or functionalize surfaces could lead to applications in materials science.

Medicinal Chemistry: As a scaffold, it can be elaborated to generate libraries of compounds for screening against various biological targets. The development of N-substituted derivatives has been a strategy in the synthesis of compounds with antibacterial activity. mdpi.com

The continued exploration of this compound's reactivity and the application of new technologies will undoubtedly uncover novel and valuable uses in the years to come.

Q & A

Q. What are the common synthetic routes for 3-Chloro-2,2-dimethylpropanamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via chlorination of 2,2-dimethylpropanoic acid (pivalic acid) using chlorine gas (Cl₂) or thionyl chloride (SOCl₂) under controlled conditions. For example, SOCl₂ reacts with pivalic acid at 60–80°C to form 3-chloro-2,2-dimethylpropanoyl chloride, which is then treated with ammonia or amines to yield the amide derivative . Key parameters include temperature control to minimize side reactions (e.g., over-chlorination) and solvent selection (e.g., anhydrous dichloromethane) to enhance reactivity. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features, such as the chloro-substituted methyl groups (δ ~1.3 ppm for CH₃ and δ ~45 ppm for C-Cl in ¹³C).

- IR Spectroscopy : Confirms the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for understanding solid-state stability .

- HPLC/MS : Validates purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact, as the compound may cause respiratory or dermal irritation .

- Store in airtight containers away from moisture to prevent hydrolysis.

- Neutralize waste with 10% sodium bicarbonate before disposal to mitigate environmental hazards.

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence their physicochemical properties?

- Methodology : Single-crystal X-ray diffraction reveals non-planar molecular geometries and intermolecular interactions. For example, in sulfonamide derivatives, N–H⋯O and C–H⋯O hydrogen bonds form 3D networks that enhance thermal stability and solubility . Computational tools like Mercury or SHELXL refine torsion angles (e.g., N2–C7–C8–C9 = 178.6°) and quantify lattice energy contributions .

Q. How can asymmetry parameters resolve contradictions in toxicity data from concentration-effect assays?

- Methodology : Traditional 4-parameter logistic (4PL) models may fail to fit asymmetrical data, leading to EC50 inaccuracies. The 5PL-1P model introduces an asymmetry factor (s) to improve fit. For example, 3-chloro-2,4-pentanedione toxicity data showed a 15% EC50 discrepancy between 4PL (1.25 mg/L) and 5PL-1P (1.34 mg/L) due to s = 0.26 . Use Akaike’s Information Criterion (AIC) to validate model selection.

Q. What experimental designs are optimal for evaluating the antiproliferative activity of this compound derivatives?

- Methodology :

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa) with IC50 determination via non-linear regression .

- Dose-Response : Test 5–7 concentrations in triplicate, including positive controls (e.g., cisplatin) and solvent blanks.

- Mechanistic Studies : Combine with flow cytometry (apoptosis) and Western blotting (HDAC inhibition) to elucidate pathways.

Q. How can structure-activity relationship (SAR) studies enhance the pharmacological potential of this compound analogs?

- Methodology :

- Molecular Docking : Screen analogs against target enzymes (e.g., carbonic anhydrase) using AutoDock Vina.

- Substituent Effects : Compare halogenated (e.g., 3-chloro vs. 3-fluoro) or bulky groups (e.g., 2,2-dimethyl vs. cyclopropyl) to optimize binding affinity .

- Pharmacokinetics : Assess logP (octanol/water) and metabolic stability via liver microsome assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.